4-(Dimethylamino)pentanoic acid hydrochloride
Overview
Description
4-(Dimethylamino)pentanoic acid hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . It is commonly used in research and industrial applications due to its unique properties. The compound is typically found in a powdered form and is known for its stability under normal storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)pentanoic acid hydrochloride involves several steps. One common method includes the reaction of 4-(Dimethylamino)butanoic acid with hydrochloric acid to form the hydrochloride salt . The reaction is typically carried out under controlled conditions to ensure high purity and yield. The reaction conditions often involve maintaining a specific temperature range and using appropriate solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and yield. The process may involve continuous flow reactors and automated systems to ensure consistent quality and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)pentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines .
Scientific Research Applications
4-(Dimethylamino)pentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)pentanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(Dimethylamino)pentanoic acid hydrochloride can be compared with other similar compounds, such as:
4-(Dimethylamino)butanoic acid hydrochloride: This compound has a similar structure but with a shorter carbon chain.
4-(Dimethylamino)benzoic acid hydrochloride: This compound has a benzene ring instead of a pentanoic acid chain.
The uniqueness of this compound lies in its specific chemical structure, which provides distinct reactivity and applications compared to its analogs .
Biological Activity
4-(Dimethylamino)pentanoic acid hydrochloride (DMAP-HCl) is a compound of significant interest in pharmaceutical research due to its diverse biological activities and potential therapeutic applications. Characterized by the molecular formula C₇H₁₅ClN₂O₂ and a molecular weight of 181.66 g/mol, it features a dimethylamino group attached to a pentanoic acid backbone, enhancing its solubility and bioavailability in biological systems.
Neuroprotective Effects
Research indicates that DMAP-HCl exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. It has been shown to influence neurotransmitter systems, potentially enhancing synaptic plasticity and providing protective effects against excitotoxicity, which is crucial in conditions like Alzheimer's disease and other neurodegenerative disorders .
Mechanism of Action:
- Neurotransmitter Interaction: DMAP-HCl interacts with neurotransmitter receptors, particularly those involved in excitatory signaling pathways.
- Ion Channel Modulation: It may modulate ion channel activity, influencing neuronal excitability and synaptic transmission, which are vital for normal cognitive function.
Analgesic Properties
In addition to its neuroprotective effects, DMAP-HCl has been explored for its analgesic properties. This suggests potential applications in pain management, providing an alternative to traditional analgesics with fewer side effects.
Synthesis and Applications
DMAP-HCl serves as a versatile building block in drug development and organic synthesis. Its ability to act as an intermediate in various chemical reactions makes it valuable in the pharmaceutical industry. Notably, it has been utilized in synthesizing compounds with enhanced biological activities, demonstrating its utility in medicinal chemistry.
Comparative Analysis with Similar Compounds
To understand the unique features of DMAP-HCl, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
5-(Dimethylamino)pentanoic acid hydrochloride | C₇H₁₆ClN₂O₂ | Variation at position 5 affects activity |
4-(Aminobutanoic acid hydrochloride | C₄H₉ClN₂O₂ | Lacks dimethyl substitution |
(E)-4-(Dimethylamino)-2-butenoic Acid Hydrochloride | C₇H₁₅ClN₂O₂ | Contains a double bond |
The primary distinguishing feature of DMAP-HCl is the specific positioning of the dimethylamino group on the pentanoic acid chain, which significantly influences its biological activity compared to similar compounds.
Neuroprotective Studies
A study investigating the neuroprotective effects of DMAP-HCl found that treatment with this compound resulted in reduced neuronal cell death in vitro models exposed to excitotoxic agents. The compound's ability to enhance synaptic plasticity was measured through electrophysiological techniques, demonstrating significant improvements in long-term potentiation (LTP) compared to control groups .
Pain Management Trials
In preclinical trials assessing analgesic properties, DMAP-HCl demonstrated a dose-dependent reduction in pain responses in animal models. The results indicated that DMAP-HCl could offer an effective alternative for managing chronic pain conditions without the adverse effects commonly associated with opioid analgesics.
Properties
IUPAC Name |
4-(dimethylamino)pentanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-6(8(2)3)4-5-7(9)10;/h6H,4-5H2,1-3H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYQOSXVIUGSRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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